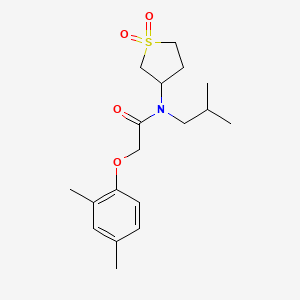

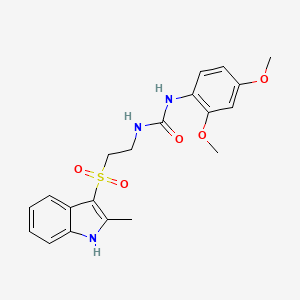

![molecular formula C20H16N2O4S B2585893 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 10312-10-4](/img/structure/B2585893.png)

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[de]isoquinoline, which is a type of polycyclic aromatic hydrocarbon . The “1,3-dioxo” indicates the presence of two carbonyl (C=O) groups at the 1 and 3 positions of the benzo[de]isoquinoline structure . The “2-(ethyl)benzenesulfonamide” part suggests an ethyl group attached to a benzenesulfonamide group at the 2 position .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic core . The benzo[de]isoquinoline core is likely to be planar due to aromaticity, and the dioxo groups could potentially form hydrogen bonds with suitable partners .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Photophysical Properties and Molecular Interactions

- A study on 1,8-naphthalimide derivatives (closely related compounds to the target chemical) discussed their aggregation-enhanced emission and solid-state emission properties. These compounds form nanoaggregates in aqueous-DMF solution and exhibit enhanced emission intensity based on the nature of benzoic acid derivatives. Their photophysical properties and the effect of π-π stacking and intermolecular interactions are explored in detail (Srivastava, Singh, & Mishra, 2016).

Structural Characteristics

- Research on the title compound, "Gliquidone", revealed its molecular structure, featuring intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains. This analysis provides insights into the molecular conformation and interactions of similar compounds (Gelbrich, Haddow, & Griesser, 2011).

Solubility in Supercritical Carbon Dioxide

- A study measured the solubilities of disperse azo dyes, which include similar chemical structures, in supercritical carbon dioxide. These findings are crucial for understanding the solubility behavior of related compounds in different environments (Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008).

Application in Dyeing and Photopolymerization

- Naphthalimide dyes, which share structural similarities, have been used as polymerizable one-component visible light initiators. The study discussed their synthesis, photochemical mechanisms, and photopolymerization behavior, highlighting their potential in various industrial applications (Yang et al., 2018).

Antihyperglycemic Activity

- Isoindoline-1,3-dione analogues, bearing structural resemblance, were synthesized and screened for antihyperglycemic activity. Some synthesized compounds showed promising activity, suggesting potential therapeutic applications of related compounds (Eissa, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c21-27(25,26)15-9-7-13(8-10-15)11-12-22-19(23)16-5-1-3-14-4-2-6-17(18(14)16)20(22)24/h1-10H,11-12H2,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKZZKCLSUFEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

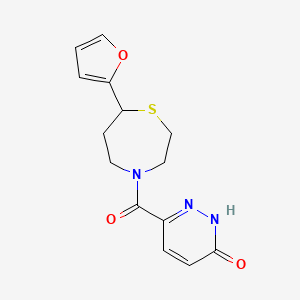

![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)

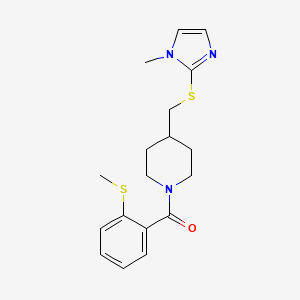

![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)

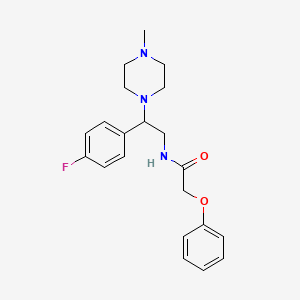

![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)

![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)

![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)